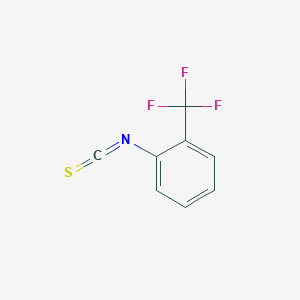

2-(Trifluoromethyl)phenyl isothiocyanate

Overview

Description

2-(Trifluoromethyl)phenyl isothiocyanate is a chemical compound that is part of the isothiocyanate family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This functional group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)phenyl isothiocyanate often involves the use of boronic acids or isothiocyanates as starting materials. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that similar ortho-substituted boronic acids could be involved in the synthesis of related isothiocyanates . Additionally, 2-cyanophenyl isothiocyanate has been shown to undergo Mn(III)-mediated cascade reactions to form polycondensed heterocycles, indicating that isothiocyanates can participate in complex reactions to form a variety of structures .

Molecular Structure Analysis

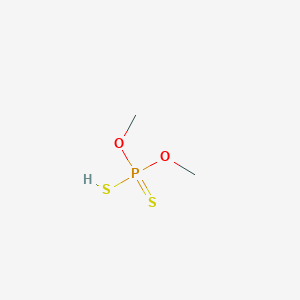

The molecular structure of compounds containing the 2-(trifluoromethyl)phenyl group can be quite complex. For example, a derivative of dithiophosphonates featuring this group has been characterized by spectroscopic methods and X-ray crystallography, revealing an orthorhombic crystal system and specific hydrogen bonding interactions . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have been synthesized and their structural properties determined by X-ray diffraction, highlighting the impact of different hydrogen bonds on the molecular structure .

Chemical Reactions Analysis

The reactivity of the trifluoromethylphenyl group in chemical reactions is highlighted by the preparation of various heterocyclic compounds. For instance, 2,2-bis(trifluoromethyl)-1,3-heterocycles have been prepared from reactions with bifunctional compounds, demonstrating the versatility of the trifluoromethylphenyl moiety in forming diverse structures . The aforementioned synthesis of polycondensed heterocycles from 2-cyanophenyl isothiocyanate also exemplifies the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)phenyl isothiocyanate derivatives are influenced by the presence of the trifluoromethyl group. This group imparts unique characteristics such as increased electronegativity and lipophilicity, which can affect the compound's boiling point, solubility, and overall reactivity. The synthesis of 1,1,1-trifluoro-2,3-epoxypropane from a related trifluoromethyl compound showcases the potential for creating substances with specific physical properties, such as high enantiomeric purity .

Scientific Research Applications

Application in Biogenic Amine Determination

2-(Trifluoromethyl)phenyl isothiocyanate derivatives have been used for the determination of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This application allows for effective separation and determination of these biogenic amines in beverages without the need for a purification step, demonstrating its utility in food chemistry and analysis (Jastrzębska et al., 2018).

Synthesis of Trifluoroethylthiol Phenanthridines and Isoquinolines

The compound has been used in the transition-metal-free synthesis of trifluoroethylthiol phenanthridines and isoquinolines. This method involves reacting various 2-isothiocyanobiaryls and aryl alkyl isothiocyanates to form trifluoroethylation/cyclization products. This approach offers an efficient way to synthesize these compounds without the need for transition-metal catalysts (Zhao et al., 2018).

Application in Antimicrobial Surfaces

2-(Trifluoromethyl)phenyl isothiocyanate has been utilized in the development of contact-active antimicrobial surfaces. This involves bonding the molecule to the surface of microfibrillated cellulose, demonstrating significant antibacterial activity against gram-positive bacteria under static conditions. This application has potential in creating antimicrobial surfaces for packaging applications (Saini et al., 2015).

Organocatalysis in Transesterification

The compound has been used to synthesize arylaminothiocarbonylpyridinium salts, which serve as effective organocatalysts for transesterification reactions. These zwitterionic salts demonstrate their usefulness in facilitating the transesterification of methyl carboxylates and alcohols under certain conditions, highlighting their potential in organic synthesis (Ishihara et al., 2008).

Use in Piezoresistive Sensors

Recent research in 2023 has explored the plastic deformation properties of 4-trifluoromethyl phenyl isothiocyanate crystals, leading to their application in flexible piezoresistive sensors. These sensors show promising performance in high-pressure ranges, suggesting potential applications in medicinal and materials science (Hasija et al., 2023).

Spectroscopic Investigation

The compound has been the subject of a theoretical spectroscopic investigation using the DFT method. This study focused on its FTIR and FT-Raman spectra, providing insights into its structural and vibrational spectroscopic properties, which can aid in designing efficient functional photovoltaic organic compounds (Manthri & MUHAMED, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that isothiocyanates, in general, can interact with a variety of biological targets, including proteins and enzymes . For instance, phenyl isothiocyanate, a related compound, is used in the Edman degradation process for protein sequencing .

Mode of Action

Isothiocyanates are known to form derivatives with amino groups . In the case of phenyl isothiocyanate, it reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative . It’s plausible that 2-(Trifluoromethyl)phenyl isothiocyanate might interact with its targets in a similar manner.

Biochemical Pathways

Isothiocyanates are known to be involved in various biochemical processes, including protein sequencing and chemical derivatization of amino-functionalized surfaces .

Pharmacokinetics

The compound’s physical properties such as its boiling point (216 °c) and specific gravity (135 at 20/20°C) suggest that it might have certain pharmacokinetic characteristics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenyl isothiocyanate. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas in a cool and dark place .

properties

IUPAC Name |

1-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEKLQPJGXIQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353179 | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)phenyl isothiocyanate | |

CAS RN |

1743-86-8 | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

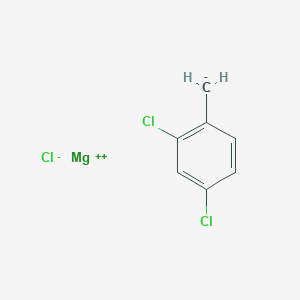

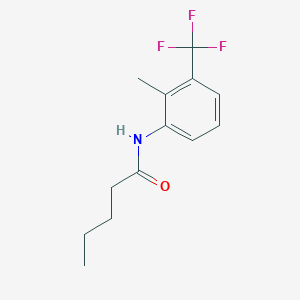

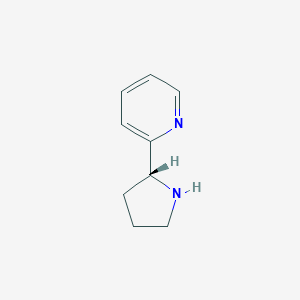

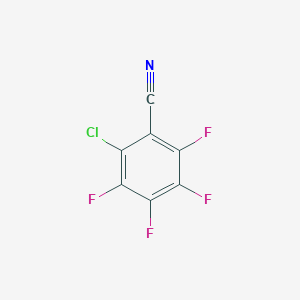

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)